molecular formula C32H28Cl2N4O5 B446294 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B446294
M. Wt: 619.5g/mol
InChI Key: UXYHRWAKRKZOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chloro, nitro, phenyl, methoxy, and carbonitrile

Preparation Methods

The synthesis of 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Condensation Reactions: The initial step often involves the condensation of appropriate aldehydes and ketones with amines to form the core structure.

    Substitution Reactions: Halogenation and nitration reactions are used to introduce chloro and nitro groups into the aromatic rings.

    Cyclization Reactions: The formation of the hexahydroquinoline ring is achieved through cyclization reactions under acidic or basic conditions.

    Functional Group Transformations:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to disease pathways.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

2-AMINO-1-(4-CHLORO-2-NITROPHENYL)-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C32H28Cl2N4O5

Molecular Weight

619.5g/mol

IUPAC Name

2-amino-1-(4-chloro-2-nitrophenyl)-4-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C32H28Cl2N4O5/c1-32(2)14-26-30(27(39)15-32)29(23(16-35)31(36)37(26)24-10-7-21(34)13-25(24)38(40)41)18-4-11-28(42-3)19(12-18)17-43-22-8-5-20(33)6-9-22/h4-13,29H,14-15,17,36H2,1-3H3

InChI Key

UXYHRWAKRKZOAQ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Cl)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)Cl)[N+](=O)[O-])N)C#N)C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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